3,7-Dimethyl-1-octen-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Octanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDWWFNDSJRYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864839 | |

| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18479-49-7 | |

| Record name | 3,7-Dimethyl-1-octen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrolinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VV2M2VR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,7-Dimethyl-1-octen-3-ol chemical and physical properties

An In-depth Technical Guide to 3,7-Dimethyl-1-octen-3-ol: Properties, Synthesis, and Analytical Methodologies

Introduction

This compound, also known by its synonym 6,7-Dihydrolinalool, is a tertiary alcohol that plays a significant role in the fragrance and chemical synthesis industries.[1][2] Its unique molecular structure, featuring both a hydroxyl group and a terminal double bond, imparts characteristic chemical reactivity and physical properties. This guide provides a comprehensive overview of this compound, with a focus on its chemical and physical characteristics, synthesis, and analytical protocols relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

Structural and Molecular Information

-

Chemical Class: Tertiary Alcohol[4]

The structure of this compound features a chiral center at the C3 carbon, indicating the potential for enantiomeric forms.

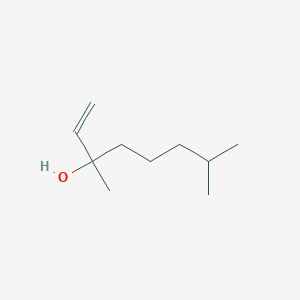

Caption: Chemical structure of this compound.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 62 °C at 8.3 mmHg 89-91 °C at 15 Torr | [5] [6] |

| Density | 0.85 g/mL | [5] |

| Refractive Index | 1.452 | [5][6] |

| Flash Point | 63.3 - 69 °C | [5][6] |

| Vapor Pressure | 25 Pa at 20 °C 0.212 mmHg at 25 °C | [5] [6] |

| Water Solubility | 0.08 g/L (predicted) | [4] |

| Solubility | Soluble in ethanol and most non-volatile oils | [7] |

Synthesis and Reactivity

Industrial Synthesis

A known industrial synthesis pathway for this compound involves a multi-step process.[8] This process is significant as it provides a route to a key intermediate for the synthesis of other valuable compounds, including isophytol and Vitamin E.[8]

Caption: Industrial synthesis pathway for this compound.

Chemical Reactivity

As a tertiary alcohol, the hydroxyl group of this compound is resistant to oxidation under mild conditions. However, the presence of the terminal alkene group allows for a range of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The stability of the molecule is generally good under standard conditions, though it may be sensitive to strong acids and oxidizing agents.[9]

Applications

Fragrance Industry

The primary application of this compound is as a fragrance ingredient, valued for its fresh, floral, and slightly citrusy aroma.[2]

Chemical Synthesis

In the context of drug development and fine chemical synthesis, this compound serves as a valuable chiral building block. Its use as a starting material for the synthesis of isophytol and Vitamin E highlights its importance in the production of complex, biologically active molecules.[8] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile intermediate.

Analytical Methodologies

Accurate characterization of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of this compound. Instrument conditions may require optimization based on the specific equipment and sample matrix.

1. Sample Preparation:

- Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 µg/mL.

- If necessary, perform a derivatization step (e.g., silylation) to improve chromatographic performance, although this is not always required for this compound.

2. GC-MS Instrument Conditions:

- GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. Dimensions of 30 m x 0.25 mm x 0.25 µm are common.

- Injector: Split/splitless injector, with a split ratio of 50:1.

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- MS Interface Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Mass Range: m/z 40-400.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

- The retention time of the analyte is used for identification, with Kovats retention indices of approximately 1118-1124 on a standard non-polar column.[2][10]

- The mass spectrum is used for confirmation by comparing it to a reference library (e.g., NIST).

Sample [label="Sample containing\nthis compound"];

Preparation [label="Sample Preparation\n(Dilution)"];

Injection [label="GC Injection"];

Separation [label="Chromatographic Separation"];

Ionization [label="MS Ionization (EI)"];

Detection [label="Mass Detection"];

Data [label="Data Analysis\n(Retention Time & Mass Spectrum)"];

Result [label="Identification and Quantification", shape=Mdiamond, fillcolor="#FFFFFF"];

Sample -> Preparation;

Preparation -> Injection;

Injection -> Separation;

Separation -> Ionization;

Ionization -> Detection;

Detection -> Data;

Data -> Result;

}

Caption: A typical workflow for GC-MS analysis.

Safety and Handling

While specific toxicological data for this compound is not extensively detailed in publicly available literature, general precautions for handling laboratory chemicals should be observed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact. For related compounds, such as 3,7-dimethyloctan-1-ol, skin and eye irritation are noted hazards.[7]

Conclusion

This compound is a versatile chemical with established applications in the fragrance industry and significant potential as a synthetic intermediate in pharmaceutical and fine chemical research. A thorough understanding of its chemical and physical properties, as outlined in this guide, is fundamental for its effective and safe utilization. The analytical methods described provide a basis for the quality control and characterization of this compound in a research and development setting.

References

- PubChem. 3,7-Dimethyloct-1-en-3-ol. [Link]

- NIST. 1-Octen-3-ol, 3,7-dimethyl-. [Link]

- NIST. 1-Octen-3-ol, 3,7-dimethyl-. [Link]

- FooDB. Showing Compound this compound (FDB029666). [Link]

- Google Patents. Process for the manufacture of this compound.

- ChemBK. 3,7-DIMETHYL-1-OCTANOL. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octen-3-ol, 3,7-dimethyl- [webbook.nist.gov]

- 4. Showing Compound this compound (FDB029666) - FooDB [foodb.ca]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. EP2609063A2 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1-Octen-3-ol, 3,7-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to 3,7-Dimethyl-1-octen-3-ol: Identifiers, Properties, and Protocols

This technical guide provides a comprehensive overview of 3,7-Dimethyl-1-octen-3-ol, a significant tertiary alcohol utilized across various industries. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core identifiers, physicochemical properties, synthesis methodologies, and practical applications of this compound. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Core Identification and Nomenclature

Accurate identification of chemical compounds is paramount for regulatory compliance, safety, and reproducibility in research. This compound is known by several names and is cataloged in numerous chemical databases. The primary identifier is its CAS Registry Number, which is universally recognized.

The IUPAC name for this compound is 3,7-dimethyloct-1-en-3-ol.[1][2] It is also commonly referred to by synonyms such as 6,7-Dihydrolinalool.[2][3] A comprehensive list of identifiers is crucial for unambiguous sourcing and documentation in experimental and developmental workflows.

Table 1: Key Identifiers for this compound

| Identifier Type | Value | Authoritative Source(s) |

| CAS Registry Number | 18479-49-7 | Santa Cruz Biotechnology, NIST, PubChem[1][2][3] |

| IUPAC Name | 3,7-dimethyloct-1-en-3-ol | PubChem, NIST[1][2] |

| Molecular Formula | C₁₀H₂₀O | Santa Cruz Biotechnology, NIST, PubChem[1][2][3] |

| Molecular Weight | 156.27 g/mol | Santa Cruz Biotechnology, PubChem[2][3] |

| EC Number | 242-358-2 | PubChem[2] |

| PubChem CID | 86748 | PubChem[2] |

| InChI | InChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h5,9,11H,1,6-8H2,2-4H3 | NIST, PubChem[1][2] |

| InChIKey | IUDWWFNDSJRYRV-UHFFFAOYSA-N | NIST, PubChem[1][2] |

| SMILES | CC(C)CCCC(C)(C=C)O | PubChem[2] |

| Synonyms | 6,7-Dihydrolinalool, this compound | Santa Cruz Biotechnology, PubChem[2][3] |

| UNII | 25VV2M2VR9 | PubChem[2] |

| DSSTox Substance ID | DTXSID30864839 | PubChem[2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its handling, application, and analysis. This compound is a liquid at room temperature with a characteristic odor, which has led to its use as a fragrance ingredient.[2]

Key properties include a boiling point of 89-91 °C at 15 Torr and a flash point of 63.3 °C.[4] Spectroscopic data, particularly from Gas Chromatography (GC), is available and crucial for its identification and purity assessment.[1] The Kovats Retention Index, a key parameter in GC, has been experimentally determined on various stationary phases.[2]

Synthesis Pathway and Industrial Manufacturing

The industrial production of this compound is a multi-step process, often starting from more readily available precursors. A patented method outlines a robust synthesis route that ensures high selectivity and conversion rates.[5]

The synthesis involves a three-step process:

-

Hydrogenation of 6-methyl-5-hepten-2-one: This initial step converts the starting ketone into 6-methyl-2-heptanone using a palladium catalyst.[5]

-

Ethynylation: The resulting 6-methyl-2-heptanone is then reacted with acetylene in the presence of ammonia and potassium hydroxide to yield 3,7-dimethyl-1-octyn-3-ol.[5]

-

Selective Hydrogenation: The final step involves the partial hydrogenation of the alkyne to an alkene, producing this compound. This is achieved using a palladium catalyst, which can be modified with lead (Lindlar's catalyst) to prevent over-hydrogenation to the corresponding alkane.[5]

This process is significant as the product, this compound, serves as a foundational material for the synthesis of other valuable compounds, including isophytol and Vitamin E.[5]

Caption: Synthesis pathway of this compound.

Applications and Industrial Relevance

The primary application of this compound is within the fragrance industry.[2] Its pleasant odor profile makes it a valuable component in perfumes, cosmetics, and other scented consumer products. Beyond its direct use as a fragrance, it is a key intermediate in the synthesis of other commercially important molecules.[5]

Safety and Handling

According to available safety data, this compound is classified as causing serious eye damage or irritation.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles and gloves. Proper ventilation is also necessary to minimize inhalation exposure. For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) from the supplier.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

This protocol outlines a general procedure for the analysis of this compound using GC-MS. The specific parameters may need to be optimized based on the available instrumentation.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Materials:

-

Sample of this compound

-

High-purity solvent for dilution (e.g., hexane or dichloromethane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or semi-polar column)

-

Helium carrier gas

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the MS parameters, including the mass range to be scanned (e.g., m/z 40-400) and the ionization mode (typically Electron Ionization at 70 eV).

-

-

Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Data Acquisition: Start the data acquisition. The GC will separate the components of the sample, and the MS will detect and fragment the eluting compounds.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

-

Calculate the purity of the sample by integrating the peak area of this compound and expressing it as a percentage of the total peak area.

-

Caption: GC-MS workflow for the analysis of this compound.

References

- NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-, 3-acetate. National Center for Biotechnology Information.

- Google Patents. (n.d.). Process for the manufacture of this compound.

- MetaSci. (n.d.). Safety Data Sheet 3,7-Dimethyl-1-octanol.

- NIST. (n.d.). 7-Octen-1-ol, 3,7-dimethyl-. NIST Chemistry WebBook.

- FooDB. (n.d.). Showing Compound this compound (FDB029666).

- T3DB. (n.d.). Material Safety Data Sheet 3,7-Dimethyl-3-octanol.

Sources

The Ubiquitous Yet Understated: A Technical Guide to 3,7-Dimethyl-1-octen-3-ol in the Plant Volatilome

Abstract

This technical guide provides a comprehensive overview of the acyclic monoterpenoid alcohol, 3,7-Dimethyl-1-octen-3-ol, a volatile organic compound (VOC) found within the complex aromatic bouquets of numerous plant species. While not as extensively studied as its structural isomer linalool, this tertiary alcohol contributes to the chemical fingerprint of various essential oils and plays a role in plant-environment interactions. This document will delve into its known natural occurrences, touch upon its likely biosynthetic origins, discuss its potential ecological significance, and provide detailed, field-proven methodologies for its extraction and analysis from plant matrices. This guide is intended for researchers in the fields of phytochemistry, chemical ecology, and natural product drug discovery, offering a foundational understanding and practical protocols for the investigation of this intriguing plant volatile.

Introduction: Unveiling a Subtle Aromatic Player

This compound, also known as 6,7-dihydrolinalool, is a C10 isoprenoid alcohol with the chemical formula C10H20O.[1][2] It is a tertiary alcohol, a structural feature that influences its chemical reactivity and volatility.[3] While often present as a minor constituent of plant essential oils, its contribution to the overall scent profile and its potential biological activities warrant closer scientific scrutiny. The compound's presence has been reported in a variety of plant species, contributing to the complex volatile emissions that mediate crucial ecological interactions. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for its further investigation.

Natural Occurrence: A Widespread but Minor Constituent

The distribution of this compound in the plant kingdom is broad, though it is typically found in low concentrations relative to other major volatile compounds. Its presence has been documented in the essential oils of several plant families.

Table 1: Documented Natural Occurrences of this compound in Plant Volatiles

| Plant Family | Species | Plant Part | Reference(s) |

| Lamiaceae | Salvia fruticosa subsp. thomasii | Leaves | [4] |

| Rutaceae | Clausena excavata | Leaves | [5] |

| Zingiberaceae | Elettaria cardamomum (Cardamom) | Seeds | [1] |

| Aizoaceae | Trianthema decandra | Whole Plant | [6] |

This table is a representative, not exhaustive, list of occurrences.

The presence of this compound in these diverse species suggests a conserved biosynthetic pathway and potentially common ecological roles. It is important to note that the concentration of this compound can be influenced by various factors including the plant's developmental stage, environmental conditions, and the specific chemotype.[4]

Biosynthesis: A Probable Offshoot of Terpenoid Metabolism

While the specific biosynthetic pathway of this compound in plants has not been definitively elucidated, its carbon skeleton strongly suggests an origin within the well-established terpenoid biosynthesis pathways. It is hypothesized to be derived from the C10 precursor, geranyl pyrophosphate (GPP), which is the universal building block for monoterpenes.

The formation of this compound likely involves the action of a terpene synthase (TPS) enzyme that catalyzes the cyclization and/or rearrangement of GPP, followed by hydration. The structural similarity to linalool, a well-characterized monoterpene alcohol, suggests a potential shared enzymatic machinery or a closely related biosynthetic route.

Caption: Hypothesized biosynthetic origin of this compound.

Ecological Roles: A Scent with a Purpose?

The ecological functions of many minor plant volatiles, including this compound, are often multifaceted and context-dependent. While direct experimental evidence for its specific roles is limited, its chemical properties and co-occurrence with other bioactive volatiles allow for informed hypotheses.

-

Pollinator Attraction/Deterrence: As a component of the floral scent bouquet, it may act in concert with other compounds to attract specific pollinators or deter non-beneficial insects.

-

Herbivore Defense: Volatile terpenoids are well-known for their role in deterring herbivores. This compound may contribute to the overall defensive chemical profile of the plant.

-

Antimicrobial Activity: Many essential oil components exhibit antimicrobial properties. This compound could play a role in defending the plant against pathogenic fungi and bacteria.

Further research, including electroantennography (EAG) studies with insects and in vitro antimicrobial assays, is necessary to elucidate the precise ecological functions of this compound.

Methodologies for Extraction and Analysis

The accurate identification and quantification of this compound from plant matrices require robust and validated analytical methods. The choice of extraction technique is critical to ensure the efficient recovery of this semi-volatile compound while minimizing artifact formation.

Extraction Protocols

The selection of an appropriate extraction method depends on the nature of the plant material (e.g., fresh leaves, dried seeds) and the research question.

Protocol 1: Hydrodistillation for Essential Oil Isolation

This classical method is suitable for obtaining the essential oil fraction from a larger quantity of plant material.

Steps:

-

Sample Preparation: Weigh a suitable amount of fresh or dried plant material (e.g., 100-500 g). If using dried material, it may be coarsely ground to increase the surface area.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

-

Distillation: Place the plant material in the distillation flask and add a sufficient volume of distilled water to cover the sample. Heat the flask to boiling.

-

Volatile Collection: The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus. The less dense essential oil will separate from the aqueous phase.

-

Duration: Continue the distillation for a prescribed period (e.g., 3-4 hours) or until no more oil is collected.

-

Oil Recovery: Carefully collect the essential oil from the apparatus and dry it over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Solvent Extraction for Broader Volatile Profiling

Solvent extraction can capture a wider range of volatile and semi-volatile compounds, including those that may not be readily recovered by hydrodistillation.[7][8]

Steps:

-

Sample Preparation: Homogenize a smaller amount of fresh plant material (e.g., 1-5 g) in a suitable solvent (e.g., hexane, dichloromethane, or a mixture thereof). An internal standard can be added at this stage for quantification.

-

Extraction: Macerate the sample in the solvent for a specified period (e.g., 1-24 hours) with occasional agitation.[8] Alternatively, use techniques like ultrasound-assisted extraction or microwave-assisted extraction to improve efficiency and reduce extraction time.[9]

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under a gentle stream of nitrogen to a final volume suitable for analysis. Avoid complete dryness to prevent the loss of volatile components.

-

Storage: Store the extract in a sealed vial at low temperature (-20°C) prior to analysis.

Analytical Workflow

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

Caption: A typical experimental workflow for the analysis of plant volatiles.

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of monoterpenoids.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Split or splitless injection can be used depending on the concentration of the analyte in the sample.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain mass spectra for compound identification.

Compound Identification:

The identification of this compound is achieved by comparing its retention index (RI) and mass spectrum with those of an authentic standard and/or with data from spectral libraries such as NIST and Wiley. The NIST Chemistry WebBook provides reference data for this compound.[1]

Conclusion and Future Directions

This compound is a subtle yet widespread component of the plant volatilome. While our current understanding of its biosynthesis and ecological roles is in its infancy, the analytical tools and methodologies are well-established to facilitate deeper investigation. Future research should focus on:

-

Elucidating the Biosynthetic Pathway: Identification and characterization of the specific terpene synthase(s) and other enzymes involved in its formation.

-

Quantifying its Ecological Impact: Conducting rigorous bioassays to determine its role in plant-insect and plant-pathogen interactions.

-

Exploring its Pharmacological Potential: Given that many terpenoids possess biological activities, screening this compound for potential therapeutic properties is a logical next step.

By systematically applying the protocols and considering the research directions outlined in this guide, the scientific community can further unravel the significance of this understated plant volatile.

References

- RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. (2021). Food and Chemical Toxicology, 157, 112589.

- 1-Octen-3-ol - Wikipedia. (n.d.).

- 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- Steinemann, A. (2020). Volatile Chemical Emissions from Essential Oils with Therapeutic Claims. ResearchOnline@JCU. [Link]

- J-P. Schlatterer, J. M. (2017). The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception. Frontiers in Plant Science, 8. [Link]

- 3,7-dimethyl-1-octene-3,6,7-triol, 73815-21-1. The Good Scents Company. (n.d.).

- Plant-Associated Volatile Organic Compound (VOC) Database (PVD). (n.d.).

- The proposed structure of 3,7-dimethyl-oct-6-en-1-ol from chloroform extract of T. decandra. (n.d.). ResearchGate.

- 3,7-Dimethyloct-1-en-3-ol | C10H20O - PubChem. (n.d.).

- Showing Compound this compound (FDB029666) - FooDB. (n.d.).

- Chen, H., et al. (2018). Biosynthesis of (R)-(-)

- Thubthimthed, S., et al. (2021). Phytochemical Analysis and Evaluation of Antioxidant and Biological Activities of Extracts from Three Clauseneae Plants in Northern Thailand. PMC - NIH. [Link]

- Distribution and Role of Oct-1-en-3-ol in Marine Algae. (2021). MDPI. [Link]

- Plant selection, collection, extraction and analysis of selected species. (n.d.). University of Pretoria. [Link]

- (R)-1-octen-3-ol, 3687-48-7. The Good Scents Company. (n.d.).

- Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. (2022). MDPI. [Link]

- Truffle - Wikipedia. (n.d.).

- Part III. Extracting Analytes From Samples. (2023). Chemistry LibreTexts. [Link]

- CHAPTER THREE Plant selection, collection, extraction and analysis of selected species 3.1. Introduction Renewed interest in the. (n.d.). University of Pretoria. [Link]

- Exploiting volatile organic compounds in crop protection: A systematic review of 1-octen-3-ol and 3-octanone. (2023).

- Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegener

- Ecological and Plant Community Implication on Essential Oils Composition in Useful Wild Officinal Species: A Pilot Case Study in Apulia (Italy). (2021). MDPI. [Link]

Sources

- 1. 1-Octen-3-ol, 3,7-dimethyl- [webbook.nist.gov]

- 2. 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB029666) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemical Analysis and Evaluation of Antioxidant and Biological Activities of Extracts from Three Clauseneae Plants in Northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Data of 3,7-Dimethyl-1-octen-3-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 3,7-Dimethyl-1-octen-3-ol, with the IUPAC name 3,7-dimethyloct-1-en-3-ol and CAS Number 18479-49-7, is foundational to interpreting its spectral data.[1] The molecule possesses a tertiary alcohol functional group, a terminal vinyl group, and a branched alkyl chain. Each of these features will give rise to characteristic signals in its NMR, MS, and IR spectra.

Molecular Formula: C₁₀H₂₀O Molecular Weight: 156.27 g/mol [1]

A logical workflow for the complete spectroscopic characterization of this compound is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The predicted chemical shifts (δ) are presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (vinyl) | 5.8 - 6.0 | dd | 1H |

| H-2 (vinyl) | 5.0 - 5.2 | m | 2H |

| H-4 (methylene) | 1.4 - 1.6 | m | 2H |

| H-5 (methylene) | 1.2 - 1.4 | m | 2H |

| H-6 (methylene) | 1.1 - 1.3 | m | 2H |

| H-7 (methine) | 1.4 - 1.6 | m | 1H |

| H-8, H-9 (methyl) | 0.8 - 0.9 | d | 6H |

| H-10 (methyl) | 1.1 - 1.2 | s | 3H |

| OH | variable (1.5 - 3.0) | s (broad) | 1H |

Causality behind Predicted Shifts:

-

Vinyl Protons (H-1, H-2): These protons are deshielded due to the anisotropy of the double bond and will appear in the downfield region. The geminal and vicinal couplings will result in complex multiplets (dd for H-1, m for H-2).

-

Alkyl Protons (H-4 to H-9): These protons in the alkyl chain will appear in the upfield region. The overlapping signals will likely result in complex multiplets. The two methyl groups at C-7 are diastereotopic and may show slightly different chemical shifts, but are expected to appear as a doublet due to coupling with the H-7 methine proton.

-

Methyl Protons (H-10): This methyl group is attached to the tertiary carbon bearing the hydroxyl group and will appear as a singlet.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized below.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (vinyl) | ~145 |

| C-2 (vinyl) | ~112 |

| C-3 (quaternary) | ~73 |

| C-4 (methylene) | ~42 |

| C-5 (methylene) | ~25 |

| C-6 (methylene) | ~39 |

| C-7 (methine) | ~28 |

| C-8, C-9 (methyl) | ~22 |

| C-10 (methyl) | ~27 |

Justification for Predicted Shifts:

-

Vinyl Carbons (C-1, C-2): These sp² hybridized carbons resonate in the downfield region typical for alkenes.

-

Tertiary Carbon (C-3): This carbon, bonded to the electronegative oxygen atom, is significantly deshielded and appears in the 70-75 ppm range.

-

Alkyl Carbons (C-4 to C-10): These sp³ hybridized carbons appear in the upfield region of the spectrum. The specific chemical shifts are influenced by their position relative to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 156.

-

Loss of Water ([M-18]⁺): A peak at m/z = 138, corresponding to the loss of a water molecule from the alcohol.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This can lead to the loss of a vinyl radical (•CH=CH₂) to give a fragment at m/z = 129, or the loss of an alkyl radical.

-

Other Fragments: A complex pattern of peaks in the lower mass region will arise from further fragmentation of the alkyl chain. Common fragments for similar terpenoid structures include peaks at m/z = 41, 55, 69, and 81.[2]

The fragmentation process can be visualized as follows:

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl and vinyl groups.

Characteristic IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching |

| C-H (sp³) | 2960 - 2850 | Strong | Stretching |

| C-H (sp²) | 3080 - 3010 | Medium | Stretching |

| C=C (alkene) | 1645 - 1635 | Medium | Stretching |

| C-O (alcohol) | 1200 - 1050 | Strong | Stretching |

| =C-H | 1000 - 650 | Strong | Bending (out-of-plane) |

Interpretation of IR Peaks:

-

O-H Stretch: The broad and strong absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: The strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the alkyl chain. The medium intensity peak just above 3000 cm⁻¹ is indicative of the sp² hybridized C-H bonds of the vinyl group.[3]

-

C=C Stretch: The medium intensity peak around 1640 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

-

C-O Stretch: A strong absorption in the fingerprint region between 1200-1050 cm⁻¹ is due to the C-O stretching of the tertiary alcohol.

-

=C-H Bends: Strong bands in the 1000-650 cm⁻¹ region are characteristic of the out-of-plane bending vibrations of the vinyl C-H bonds.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. DEPT experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as dichloromethane or methanol.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). Use a temperature program that allows for good separation of the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

-

Spectral Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, MS, and IR spectroscopic data for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers and scientists can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of high-quality spectral data. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous structural elucidation of this compound.

References

- NIST. 1-Octanol, 3,7-dimethyl-. [Link]

- FooDB. Showing Compound this compound (FDB029666). [Link]

- PubChem. 3,7-Dimethyloct-1-en-3-ol. [Link]

- NIST. 1-Octen-3-ol, 3,7-dimethyl-. [Link]

- University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

Sources

An In-depth Technical Guide to the Olfactory Properties and Odor Profile of 3,7-Dimethyl-1-octen-3-ol

Abstract

This technical guide provides a comprehensive analysis of the olfactory properties and odor profile of 3,7-Dimethyl-1-octen-3-ol (CAS No. 18479-49-7), a significant tertiary alcohol in the flavor and fragrance industry. Also known by its synonym 6,7-Dihydrolinalool, this compound presents a multifaceted aromatic character that is highly valued in various applications. This document delves into its detailed odor profile, physicochemical characteristics, and the analytical methodologies requisite for its thorough evaluation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile aroma compound.

Introduction: Unveiling this compound

This compound is a C10H20O monoterpenoid and a tertiary alcohol that plays a crucial role in the creation of a wide array of fragrances and flavors.[1] Its unique chemical structure, characterized by a hydroxyl group on a tertiary carbon, contributes to its distinct olfactory properties and stability.[2] While it is a well-established fragrance ingredient, a detailed understanding of its nuanced aroma profile and the methodologies for its characterization is essential for its effective application and for innovation in product development.[1] This guide aims to provide that in-depth perspective, grounded in scientific principles and established analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 18479-49-7 | [1][3] |

| Molecular Formula | C10H20O | [1][3] |

| Molecular Weight | 156.27 g/mol | [2] |

| Synonyms | 6,7-Dihydrolinalool, 3,7-Dimethyloct-1-en-3-ol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 183-185 °C (estimated) | [5] |

| Flash Point | 63.3 °C (estimated) | [5] |

| Water Solubility | 252.2 mg/L at 25 °C (estimated) | [5] |

Olfactory Profile: A Multifaceted Aroma

The odor of this compound is complex and characterized by a harmonious blend of several aromatic facets. It is not defined by a single note but rather by a constellation of descriptors that contribute to its overall perception.

Primary Odor Descriptors

The primary odor characteristics of this compound are predominantly woody, floral, fresh, sweet, and citrusy .[5] A semi-quantitative breakdown of its odor profile highlights the prominence of the woody character, closely followed by floral and fresh notes.

| Odor Facet | Contribution |

| Woody | 71.0% |

| Floral | 59.31% |

| Fresh | 54.3% |

| Sweet | 53.98% |

| Citrus | Not specified |

Source: Adapted from Scent.vn[5]

Nuanced Aromatic Notes

Beyond the primary descriptors, more nuanced and specific terms are used by perfumers and sensory analysts to characterize the scent of this compound. These include:

-

Camphoreous: A cooling and slightly medicinal note.[5]

-

Bois de rose: A rosy, woody scent reminiscent of rosewood.

-

Blueberry: A subtle fruity and sweet nuance.

-

Weedy: A green, slightly herbaceous undertone.

The presence and intensity of these notes can be influenced by the purity of the compound and the presence of any isomers.

Natural Occurrence

While some related compounds are found naturally, this compound has been identified as a product of the biotransformation of myrcene by microorganisms such as Pseudomonas aeruginosa.[6] It has also been noted to occur in cured ham.[5]

Methodologies for Olfactory Evaluation

The characterization of the olfactory properties of this compound necessitates a dual approach: instrumental analysis to identify and quantify the volatile compounds and sensory evaluation to describe the perceived aroma.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] This allows for the identification of odor-active compounds in a sample.

Workflow for GC-O Analysis:

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Experimental Protocol for GC-O:

-

Sample Preparation: A sample containing this compound is prepared. For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) is a common technique used to extract the volatile and semi-volatile compounds.

-

Gas Chromatography: The extracted analytes are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the compounds based on their boiling points and affinities for the stationary phase.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional detector, typically a Mass Spectrometer (MS) for chemical identification, while the other portion is directed to an Olfactory Detection Port (ODP).

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the ODP and records the perceived odor, its intensity, and its duration.

-

Data Correlation: The data from the MS (retention time and mass spectrum) is correlated with the data from the sensory panelist (retention time and odor description) to identify the specific compound responsible for a particular aroma.

Sensory Panel Evaluation

A trained sensory panel is indispensable for providing a detailed and reproducible description of the odor profile of this compound.

Logical Relationship for Sensory Panel Evaluation:

Caption: Logical Flow of a Sensory Panel Evaluation.

Step-by-Step Methodology for Sensory Evaluation:

-

Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity. They are then trained to recognize and consistently describe a wide range of odorants, including reference standards for woody, floral, citrus, and other relevant aroma categories.

-

Sample Preparation and Presentation: A solution of this compound is prepared in an odorless solvent at a standardized concentration. Samples are presented to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting) in a blind or double-blind manner to prevent bias.

-

Odor Attribute Evaluation: Panelists are asked to smell the sample and rate the intensity of various pre-defined odor attributes (e.g., woody, floral, sweet, citrus, camphoreous) on a structured scale (e.g., a 15-cm line scale). They may also be asked to provide free-text descriptors.

-

Data Analysis: The data from all panelists are collected and statistically analyzed to determine the mean intensity ratings for each attribute and to assess the level of agreement among panelists. This results in a quantitative and qualitative odor profile of the compound.

Applications in Research and Development

A thorough understanding of the olfactory properties of this compound is paramount for its effective use in various applications:

-

Fragrance Formulation: Perfumers can leverage its complex woody-floral character to add sophistication and depth to fine fragrances, personal care products, and home care formulations.

-

Flavor Creation: In the flavor industry, its subtle fruity and green notes can be used to enhance berry and other fruit profiles.

-

Drug Development: In the context of drug development, particularly for orally administered drugs or inhalants, understanding the olfactory properties of excipients is crucial for patient compliance. While not a primary application, the principles of olfactory analysis are relevant.

-

Sensory Science Research: this compound can serve as a model compound for studying the perception of complex aromas and the structure-activity relationships of odorants.

Conclusion

This compound is a valuable aroma compound with a rich and complex olfactory profile. Its characterization requires a synergistic approach, combining the precision of instrumental techniques like GC-O with the nuanced perception of trained human sensory panels. This in-depth understanding enables its strategic application in the creation of innovative and appealing products for the flavor, fragrance, and broader consumer products industries. Further research to determine its precise odor threshold and to explore its natural occurrences will continue to refine our knowledge of this important molecule.

References

- The Good Scents Company. (n.d.). 6,7-dihydrolinalool.

- Esmaeili, A., & Hashemi, E. (2011). Biotransformation of myrcene by Pseudomonas aeruginosa.

- FooDB. (2022). Showing Compound this compound (FDB029666).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86748, 3,7-Dimethyloct-1-en-3-ol.

- NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.

- Pino, J. A., & Mesa, J. (2006). Volatile components of cured ham. Food Chemistry, 95(3), 445-451.

- Scent.vn. (n.d.). 6,7-Dihydrolinalool (CAS 18479-49-7): Odor profile, Properties, & IFRA compliance.

- van Gemert, L. J. (2011). Odour Thresholds: Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.

- PubChem. (n.d.). 3,7-Dimethyloct-1-en-3-ol.

- FooDB. (2011). Showing Compound this compound (FDB029666).

- The Good Scents Company. (n.d.). dihydrolinalool.

- NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.

- van Ruth, S. M. (2001). Methods for gas chromatography-olfactometry: a review. Biomolecular engineering, 17(4-5), 121–128.

Sources

- 1. 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB029666) - FooDB [foodb.ca]

- 3. 1-Octen-3-ol, 3,7-dimethyl- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 6,7-dihydrolinalool, 18479-49-7 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. edepot.wur.nl [edepot.wur.nl]

Stereoisomers and enantiomeric forms of 3,7-Dimethyl-1-octen-3-ol

An In-Depth Technical Guide to the Stereoisomers and Enantiomeric Forms of 3,7-Dimethyl-1-octen-3-ol

Abstract

This compound, a tertiary alcohol also known as 6,7-dihydrolinalool, is a chiral molecule of significant interest in the fragrance, flavor, and fine chemical industries.[1][2] Its single stereocenter gives rise to two non-superimposable mirror-image isomers—enantiomers—which can exhibit distinct sensory and biological properties. The selective synthesis and accurate analysis of these enantiomers are paramount for quality control, regulatory compliance, and the development of novel applications. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing advanced strategies for its asymmetric synthesis and robust analytical methodologies for enantiomeric separation and quantification. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling complex chiral molecules.

Part 1: The Stereochemical Landscape of this compound

The molecular structure of this compound (C₁₀H₂₀O) features a chiral center at the C3 carbon atom.[1] This carbon is bonded to four different substituents: a hydroxyl group (-OH), a vinyl group (-CH=CH₂), a methyl group (-CH₃), and a 4-methylpentyl group (-CH₂CH₂CH(CH₃)₂). This tetrahedral arrangement results in the existence of two enantiomeric forms: (R)-3,7-Dimethyl-1-octen-3-ol and (S)-3,7-Dimethyl-1-octen-3-ol.

While enantiomers possess identical physical properties like boiling point and density, their interaction with other chiral entities—such as olfactory receptors or enzyme active sites—can differ significantly.[3] This phenomenon is well-documented for the structurally similar terpene alcohol, linalool, where the (S)-(+)-enantiomer is perceived as sweet and floral, while the (R)-(-)-enantiomer has a more woody, lavender-like scent.[4][5] Similar sensory and biological distinctions are anticipated for the enantiomers of this compound, making their separation and individual characterization a critical objective.

Caption: Enantiomers of this compound.

Part 2: Asymmetric Synthesis of Chiral Tertiary Alcohols

The synthesis of enantiomerically pure tertiary alcohols is a formidable challenge in organic chemistry due to the steric hindrance around the quaternary carbon center.[6][7] Direct asymmetric addition of carbon nucleophiles to ketones is one of the most efficient methods for simultaneously constructing the carbon skeleton and the stereocenter.[7]

Causality in Method Selection

The choice of a synthetic strategy is dictated by factors such as substrate scope, catalyst cost and availability, operational simplicity, and the required level of enantiomeric excess (ee).

-

Organometallic Addition with Chiral Ligands: This is a powerful approach for catalytic asymmetric synthesis. The addition of Grignard or organolithium reagents to the corresponding ketone (6-methyl-2-heptanone) can be rendered highly enantioselective by using a chiral ligand that coordinates to the metal center.[2][8] The ligand creates a chiral environment around the reactive center, favoring the approach of the nucleophile from one face of the ketone over the other.

-

Chiral Auxiliary-Mediated Synthesis: This method involves covalently attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiopure product.[6] While often stoichiometric and requiring extra steps, this approach can provide very high diastereoselectivity and, consequently, high enantiopurity.

-

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in excess. Enzyme-catalyzed kinetic resolutions, for example, are highly effective for chiral alcohols.[9]

Caption: Workflow for catalytic asymmetric synthesis.

A key industrial process involves a multi-step synthesis starting from 6-methyl-5-hepten-2-one.[10] This precursor is hydrogenated to 6-methyl-2-heptanone, which then reacts with acetylene. The resulting alkynol is subsequently hydrogenated using a Lindlar catalyst to yield this compound.[10] Achieving enantioselectivity in this pathway would require modifying the addition or hydrogenation steps with chiral catalysts.

Part 3: Analytical Methodologies for Enantioseparation

The accurate determination of enantiomeric excess (ee) is crucial for quality control and regulatory purposes.[11][12] Chromatographic techniques, which rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), are the gold standard for this task.[13]

Comparative Overview of Analytical Techniques

The selection of an analytical technique depends on the analyte's properties, required sensitivity, and desired throughput. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods for chiral alcohol analysis.[11]

| Technique | Principle | Typical CSPs | Advantages | Limitations |

| Chiral GC | Volatile enantiomers separated based on differential partitioning with a chiral stationary phase. | Cyclodextrin derivatives (e.g., Chirasil-DEX) | High resolution, speed, and sensitivity (with FID). Ideal for volatile alcohols. | Requires analyte volatility and thermal stability. Derivatization may be needed.[14] |

| Chiral HPLC | Enantiomers in a liquid mobile phase separated by differential interaction with a solid chiral stationary phase. | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Broad applicability, preparative scale possible, non-destructive (with UV detection). | Higher solvent consumption, potentially longer run times than GC. |

| Chiral SFC | Supercritical fluid (e.g., CO₂) used as mobile phase for separation on a chiral stationary phase. | Polysaccharide-based | Fast separations, low viscosity, reduced solvent waste ("greener" chromatography).[15] | Requires specialized instrumentation. |

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol provides a self-validating system for determining the enantiomeric excess of this compound.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine enantiomeric excess (% ee).

2. Principle: The enantiomers are separated on a capillary GC column coated with a chiral stationary phase, typically a modified cyclodextrin. The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification by a Flame Ionization Detector (FID).[14]

3. Instrumentation & Materials:

-

Gas Chromatograph with FID.

-

Chiral Capillary Column: e.g., CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[14]

-

Carrier Gas: Hydrogen or Helium, high purity.

-

Reagents: Hexane (HPLC grade), racemic this compound standard, and samples of known enantiopure forms (if available for peak identification).

4. GC Conditions (Starting Point):

-

Injector Temperature: 230 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Hydrogen at a constant linear velocity of ~80 cm/s.[14]

-

Oven Program: 80 °C hold for 2 min, ramp at 2 °C/min to 150 °C, hold for 5 min. (Note: This program must be optimized).

-

Injection Volume: 1 µL (Split ratio 50:1).

5. Procedure:

-

Sample Preparation: Dissolve ~10 mg of the this compound sample in 10 mL of hexane to create a 1 mg/mL solution.

-

System Suitability:

-

Inject the racemic standard solution.

-

Verify that two distinct, well-separated peaks are observed.

-

Calculate the resolution (Rs) between the two enantiomer peaks. The acceptance criterion is typically Rs ≥ 1.5.

-

-

Analysis:

-

Inject the sample solution.

-

Identify the enantiomer peaks based on their retention times (if known) or by spiking with a pure standard.

-

Integrate the peak areas for each enantiomer.

-

6. Data Analysis:

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

7. Trustworthiness Check: The protocol's reliability is ensured by the system suitability test. A resolution of ≥ 1.5 confirms that the chromatographic system can adequately separate the enantiomers, ensuring accurate quantification and a trustworthy % ee value.

Sources

- 1. 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Linalool - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]

- 10. EP2609063A2 - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral analysis - Wikipedia [en.wikipedia.org]

- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of 3,7-Dimethyl-1-octen-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octen-3-ol, also known as 6,7-Dihydrolinalool, is a monoterpene and a tertiary alcohol used as a fragrance ingredient in various consumer products.[1][2][3] Its safety is of paramount importance, necessitating a thorough toxicological evaluation. This guide delves into its chemical and physical properties, toxicokinetics, and a detailed toxicological profile, culminating in a comprehensive safety assessment.

Chemical and Physical Properties

Understanding the physicochemical properties of a compound is the foundational step in any toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][4] |

| Molecular Weight | 156.26 g/mol | [1] |

| CAS Registry Number | 18479-49-7 | [1][4] |

| IUPAC Name | 3,7-dimethyloct-1-en-3-ol | [1] |

| Synonyms | 6,7-Dihydrolinalool, 1-Octen-3-ol, 3,7-dimethyl- | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 205.52 °C (EPI Suite) | [6] |

| Flash Point | 68 °C | [6] |

| Water Solubility | 0.08 g/L (ALOGPS) | [3] |

| logP | 3.43 (ALOGPS) | [3] |

Toxicokinetics (Metabolism)

Toxicological Profile

A comprehensive toxicological profile is established through a battery of tests assessing different endpoints.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high-dose exposure. For this compound, GHS classifications indicate potential for harm if inhaled.[1]

Repeated Dose Toxicity

Sub-chronic studies are crucial for determining the No Observed Adverse Effect Level (NOAEL). While no direct repeated dose toxicity data for this compound was found, a read-across approach using dihydromyrcenol (a structurally related compound) was employed in a 90-day oral gavage study in rats.[6] This study established a NOAEL of 50 mg/kg/day , based on reduced body weight gains at higher doses.[6]

Genotoxicity

Carcinogenicity

Long-term carcinogenicity studies for this compound are not available in the public domain. However, the lack of genotoxic potential suggests a lower concern for carcinogenicity.

Reproductive and Developmental Toxicity

Similar to repeated dose toxicity, developmental toxicity has been assessed using a read-across approach with dihydromyrcenol.[6] A GLP-compliant developmental toxicity study in rats established a developmental toxicity NOAEL of 500 mg/kg/day .[6] Fertility studies also indicate a NOAEL of 500 mg/kg/day .[6]

Dermal and Eye Irritation and Sensitization

-

Skin Sensitization: this compound is not considered a skin sensitizer under current declared levels of use.[6] This is supported by its chemical structure, which does not suggest a propensity to react with skin proteins, and a murine local lymph node assay (LLNA) on a related material, dihydrolinalool, which was not sensitizing.[6]

-

Eye Irritation: GHS classifications indicate that this compound can cause serious eye irritation or damage.[1]

Phototoxicity and Photoallergenicity

Based on its UV/Vis absorption spectra, which show no significant absorption between 290 and 700 nm, this compound is not expected to be phototoxic or photoallergenic.[6]

Local Respiratory Toxicity

The local respiratory toxicity was evaluated using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. The exposure to this compound is below the TTC of 1.4 mg/day, indicating a low risk for local respiratory effects.[6]

Experimental Protocols and Workflows

The safety assessment of this compound relies on standardized and validated experimental protocols. Below are examples of key experimental workflows.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is a cornerstone of genotoxicity testing, evaluating the potential of a substance to induce mutations in bacterial strains.

Caption: Workflow for the Bacterial Reverse Mutation Assay (Ames Test).

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test assesses for chromosomal damage in bone marrow erythrocytes of rodents.

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Safety Assessment and Conclusion

The safety of this compound for its intended use as a fragrance ingredient is supported by the available toxicological data. The key points of the safety assessment are:

-

Systemic Toxicity: The NOAEL for repeated dose toxicity is 50 mg/kg/day, derived from a read-across study.[6]

-

Genotoxicity: There is no evidence to suggest that this compound is genotoxic.[6]

-

Reproductive and Developmental Toxicity: The NOAELs for reproductive and developmental toxicity are high (500 mg/kg/day), indicating a low risk.[6]

-

Dermal Effects: It is not considered a skin sensitizer.[6] However, it is classified as a skin and eye irritant.[1][7]

-

Inhalation Risk: The risk from inhalation at current exposure levels is considered low based on the TTC approach.[6]

-

Phototoxicity: There is no concern for phototoxicity or photoallergenicity.[6]

The use of read-across data from structurally similar molecules is a scientifically accepted practice in toxicology to fill data gaps, reducing the need for animal testing while ensuring a robust safety assessment. The overall weight of evidence indicates that this compound is safe for use in consumer products under the current conditions of use.

Regulatory Status

This compound is listed on several international chemical inventories, including the EPA's TSCA inventory and the European Chemicals Agency (ECHA) list.[1] It is also recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[1]

References

- RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-6-en-3-ol, CAS registry number 18479-51-1. (2021). Food and Chemical Toxicology, 163 Suppl 1, 113047. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86748, this compound.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-1-en-3-ol, CAS Registry Number 18479-49-7. Food and Chemical Toxicology, 163 Suppl 1, 113047. [Link]

- RIFM fragrance ingredient safety assessment, 1,5,7-octatrien-3-ol, 3,7-dimethyl-, (5E)-, CAS Registry Number 53834-70-1. (2023). Food and Chemical Toxicology, 182, 114122. [Link]

- FooDB. (n.d.). Showing Compound this compound (FDB029666).

- NIST. (n.d.). 1-Octen-3-ol, 3,7-dimethyl-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543323, 3,7-Dimethyl-7-octen-1-ol.

- The Good Scents Company. (n.d.). 3,7-dimethyl-1-octene-3,6,7-triol.

- Chemsrc. (n.d.). 3,7-Dimethyl-7-octen-1-ol.

- European Commission. (n.d.). CosIng - Cosmetics - GROWTH.

- Flavor and Extract Manufacturers Association. (n.d.). 3830(E,R)-3,7-DIMETHYL-1,5,7-OCTATRIEN-3-OL.

- Human Metabolome Database. (n.d.). Showing metabocard for (R)-3,7-Dimethyl-1,6-octadien-3-ol (HMDB0036101).

- Human Metabolome Database. (n.d.). Showing metabocard for 3,7-Dimethyl-3-octanol (HMDB0035246).

- Wikipedia. (n.d.). 1-Octen-3-ol.

- Wieslander, G., et al. (2008). Acute effects of 1-octen-3-ol, a microbial volatile organic compound (MVOC)--an experimental study. Toxicology Letters, 181(3), 161-167. [Link]

- The Good Scents Company. (n.d.). (R)-1-octen-3-ol.

- MDPI. (n.d.). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum.

Sources

- 1. 3,7-Dimethyloct-1-en-3-ol | C10H20O | CID 86748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RIFM fragrance ingredient safety assessment, 3,7-dimethyloct-1-en-3-ol, CAS Registry Number 18479-49-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB029666) - FooDB [foodb.ca]

- 4. 1-Octen-3-ol, 3,7-dimethyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fishersci.fr [fishersci.fr]

A Methodological Framework for Elucidating the Semiochemical Role of 3,7-Dimethyl-1-octen-3-ol in Insect Behavior

Abstract

The manipulation of insect behavior through chemical cues, or semiochemicals, represents a cornerstone of modern integrated pest management (IPM) and disease vector control. While compounds like 1-octen-3-ol are well-documented for their dual roles as attractants and repellents, the bioactivity of many structurally related molecules remains largely unexplored. This technical guide focuses on one such compound: 3,7-Dimethyl-1-octen-3-ol. Despite its use as a fragrance ingredient, its function in chemical ecology is poorly understood. This document provides a comprehensive methodological framework for researchers to systematically investigate and characterize the potential of this compound as an insect attractant or repellent. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate robust, publishable data.

Introduction: The Case for Investigating this compound

This compound, also known as 6,7-Dihydrolinalool, is a tertiary alcohol with the molecular formula C₁₀H₂₀O.[1] It is primarily recognized for its woody, floral, and fresh scent profile, leading to its use in the fragrance industry.[2][3] However, its structural similarity to known insect semiochemicals, such as linalool and the potent attractant/repellent 1-octen-3-ol, suggests a high probability of bioactivity within insect olfactory systems.

The behavior of an insect in response to a volatile organic compound (VOC) is highly specific and can be influenced by the insect's species, sex, physiological state, and the concentration of the compound.[4] For instance, 1-octen-3-ol, a key component of mammalian breath, is a powerful attractant for host-seeking mosquitoes like Anopheles gambiae and Aedes aegypti, yet it actively repels the southern house mosquito, Culex quinquefasciatus.[5][6] This dual functionality underscores the necessity of empirical testing for each compound and target species. To date, published research on the specific effects of this compound on insect behavior is scarce, representing a significant knowledge gap and a compelling area for original research.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | 3,7-dimethyloct-1-en-3-ol | PubChem[1] |

| Synonyms | 6,7-Dihydrolinalool, this compound | PubChem[1] |

| CAS Number | 18479-49-7 | The Good Scents Company[2] |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| Class | Tertiary Alcohol | FooDB[7] |

The Insect Olfactory System: A Mechanistic Overview

To understand how a compound like this compound might influence insect behavior, it is essential to first understand the mechanism of olfaction. The process begins when volatile molecules enter the insect's sensilla (sensory hairs), primarily on the antennae and maxillary palps.

-

Transport: Volatiles are solubilized and transported through the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs) .

-

Recognition: The odorant molecule then binds to an Odorant Receptor (OR) , which is a transmembrane protein located on the dendrite of an Olfactory Receptor Neuron (ORN). Each ORN typically expresses a specific ligand-binding OR alongside a highly conserved co-receptor known as Orco .

-

Signal Transduction: This binding event opens a non-specific cation channel, leading to the depolarization of the ORN.

-

Neural Coding: The resulting action potentials are sent to the antennal lobe of the insect's brain, where they are processed in distinct regions called glomeruli. The specific pattern of glomerular activation creates a "scent map" that the insect interprets, leading to a behavioral response (e.g., attraction, repulsion, or indifference).[8][9]

This complex, multi-step process is the basis for the screening and characterization protocols detailed below.

Experimental Workflow: From Detection to Behavior

A robust investigation into a novel semiochemical follows a logical progression. First, we must determine if the insect can even detect the compound (electrophysiology). If it can, we then must determine what behavioral response, if any, that detection elicits (behavioral assays).

Phase 1: Electrophysiological Screening with Gas Chromatography-Electroantennography (GC-EAG)

The purpose of GC-EAG is to identify which specific compounds within a complex mixture, or which pure compounds, elicit a response from the insect's antenna. It couples the separation power of a gas chromatograph (GC) with the biological detector of the insect antenna. The GC effluent is split, with one half going to a standard detector (like a Flame Ionization Detector, FID) and the other half passing over the antennal preparation.

-

Insect Preparation (Whole-Insect):

-

Anesthetize an adult insect (e.g., a mosquito) by chilling it on ice or with a brief exposure to CO₂.

-